

# Unveiling FK-3000: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: FK-3000

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A Comprehensive Overview of 6,7-di-O-acetylsinococuline (**FK-3000**) for Research and Development

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the investigational compound **FK-3000**. **FK-3000**, also known as 6,7-di-O-acetylsinococuline, is a natural product isolated from *Stephania delavayi* Diels. that has demonstrated significant potential as an anti-tumor and antiviral agent.<sup>[1][2][3]</sup> This document provides a consolidated source of technical data, experimental protocols, and pathway visualizations to facilitate further research into its therapeutic applications.

## Core Compound Information

Chemical Name: 6,7-di-O-acetylsinococuline<sup>[1][4]</sup> Alias: **FK-3000**<sup>[1][2][4][5]</sup> Molecular Formula: C<sub>24</sub>H<sub>30</sub>O<sub>7</sub><sup>[6]</sup> Molecular Weight: 417.45 g/mol <sup>[1][4]</sup> CAS Number: 1054312-81-0<sup>[2][5]</sup>

## Purchasing for Research

**FK-3000** is available for research purposes from various specialized chemical suppliers. Researchers are advised to source from reputable vendors that provide comprehensive analytical data to ensure compound purity and identity. Notable suppliers include:

- MedchemExpress: Lists **FK-3000** as a potent anti-tumor agent that inhibits carcinoma cell growth through apoptosis and cell cycle arrest.[2]
- TargetMol: Provides 6,7-Di-O-acetylsinococuline (**FK-3000**) for research applications.[5]

## Quantitative Biological Data

**FK-3000** has been shown to inhibit the proliferation of various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other quantitative data from preclinical studies.

Cell Line	Cancer Type	24h IC50 (µg/mL)	48h IC50 (µg/mL)	Reference
MDA-MB-231	Breast Carcinoma	0.89	0.52	[1]
MCF-7	Breast Carcinoma	2.53	0.77	[1]
PC-3	Prostate Cancer	Not Reported	0.22	[2]
A-431	Skin Carcinoma	Not Reported	2.70	[2]
HT-29	Colon Carcinoma	Not Reported	0.40	[2]
CT-26	Colon Carcinoma (Murine)	Not Reported	1.90	[2]

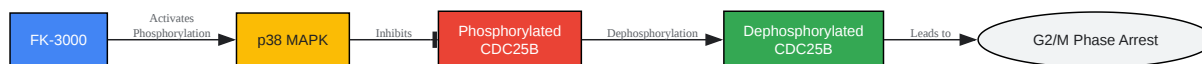
**In Vivo Efficacy:** In a xenograft mouse model using MDA-MB-231 cells, intraperitoneal administration of **FK-3000** at a dose of 1 mg/kg/day for 24 days resulted in significant inhibition of tumor growth without observable signs of toxicity.[2]

## Mechanism of Action & Signaling Pathways

**FK-3000** exerts its anti-cancer effects through multiple mechanisms, primarily by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1][2][3] Key signaling pathways implicated in the action of **FK-3000** include the p38 MAPK and NF-κB pathways.

## p38 MAPK Pathway and G2/M Phase Arrest

**FK-3000** induces G2/M phase arrest in breast carcinoma cells by modulating the p38 MAPK signaling cascade, which in turn leads to the dephosphorylation of CDC25B.[1]

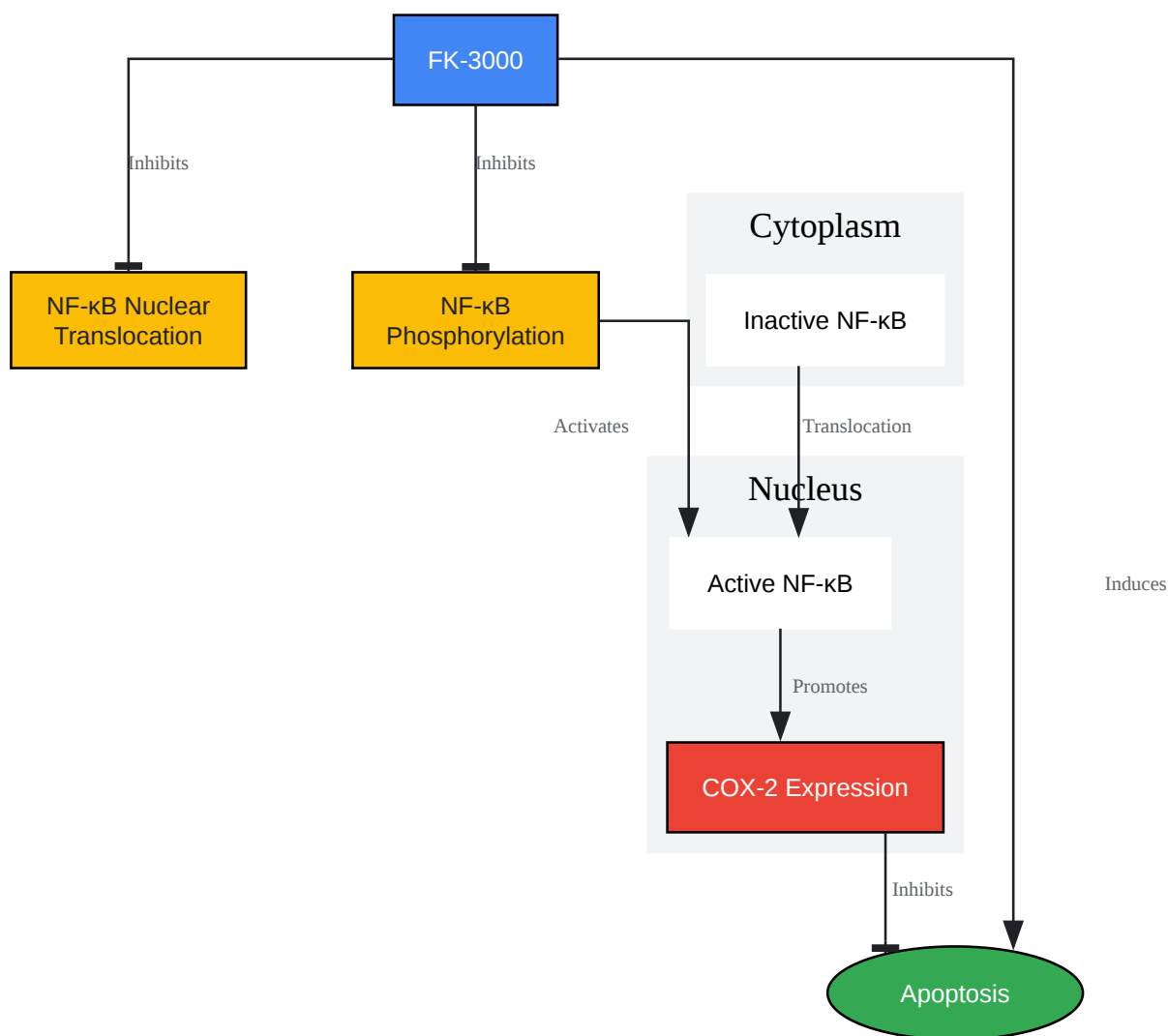


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**FK-3000** induced G2/M arrest via p38 MAPK signaling.

## NF-κB Pathway and Apoptosis

**FK-3000** has also been shown to suppress the nuclear translocation of NF-κB and decrease its phosphorylation.[3] This inhibition of NF-κB activity is associated with a reduction in the expression of downstream targets like COX-2 and contributes to the induction of apoptosis in cancer cells.[3]



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**FK-3000** inhibition of NF-κB signaling and induction of apoptosis.

## Experimental Protocols

### Cell Proliferation Assay (MTT Assay)

- Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of  $5 \times 10^3$  cells/well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **FK-3000** (e.g., 0.5, 2.5, 5.0  $\mu\text{g/mL}$ ) or DMSO as a vehicle control. Incubate for 24 or 48 hours.

- **MTT Addition:** Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the supernatant and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC50 values.

## Cell Cycle Analysis by Flow Cytometry

- **Cell Treatment:** Treat cells with the desired concentrations of **FK-3000** for 24 or 48 hours.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with ice-cold PBS.
- **Fixation:** Fix the cells in 70% ethanol at -20°C overnight.
- **Staining:** Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** Analyze the DNA content of the cells using a flow cytometer.
- **Data Analysis:** Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

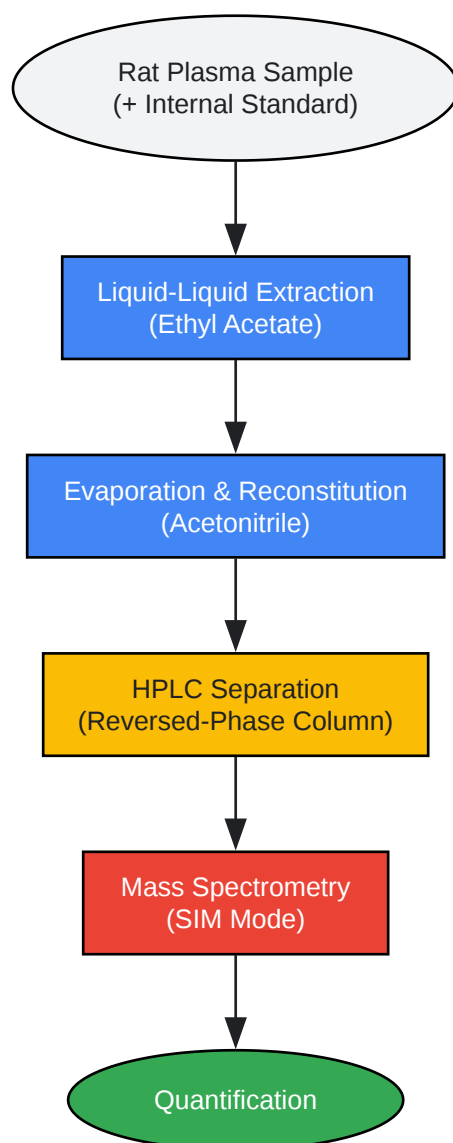
## Quantification of FK-3000 in Rat Plasma by LC-MS

A detailed and validated liquid chromatography-mass spectrometry (LC-MS) method has been published for the quantification of **FK-3000** in rat plasma.<sup>[7]</sup> The key parameters of this method are summarized below.

- **Sample Preparation:**
  - Plasma samples are subjected to liquid-liquid extraction with ethyl acetate.
  - Phenazine is used as an internal standard.

- The organic layer is evaporated to dryness and the residue is reconstituted in acetonitrile.
- Chromatography:
  - HPLC System: Waters Alliance 2695 or equivalent.
  - Column: Reversed-phase Gemini column (3 mm × 150 mm, 5 μm).
- Mass Spectrometry:
  - Detector: Waters Micromass ZQ or equivalent.
  - Ionization Mode: Selected Ion Monitoring (SIM).
  - m/z Transitions: 418.45 for **FK-3000** and 256 for the internal standard (phenazine).
- Method Performance:
  - Lower Limit of Quantification (LLOQ): 10 ng/mL.
  - Linear Dynamic Range: 10 to 10,000 ng/mL (R > 0.999).

This method has been validated for accuracy, precision, recovery, matrix effects, and stability, making it suitable for pharmacokinetic studies.<sup>[7]</sup>



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Workflow for **FK-3000** quantification by LC-MS.

This technical guide provides a foundational understanding of **FK-3000** for research and development purposes. The presented data and methodologies are intended to support further investigation into the therapeutic potential of this promising natural compound.

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## References

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